Cycloheptylazanium;chloride

Description

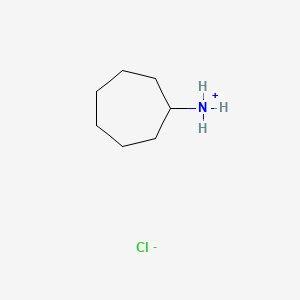

Cycloheptylazanium chloride is a quaternary ammonium salt characterized by a cycloheptyl group attached to a nitrogen atom, which is further substituted with three methyl groups and a chloride counterion. Its molecular formula is C₉H₂₀N⁺Cl⁻, with a molecular weight of 177.72 g/mol. This compound is structurally analogous to cycloalkylammonium chlorides, where the size of the cycloalkyl ring (heptane, in this case) influences its physicochemical properties and applications.

Properties

CAS No. |

69163-89-9 |

|---|---|

Molecular Formula |

C7H15ClN- |

Molecular Weight |

148.65 g/mol |

IUPAC Name |

cycloheptanamine;chloride |

InChI |

InChI=1S/C7H15N.ClH/c8-7-5-3-1-2-4-6-7;/h7H,1-6,8H2;1H/p-1 |

InChI Key |

PVXWLXWTEKCYGD-UHFFFAOYSA-M |

Canonical SMILES |

C1CCCC(CC1)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptylazanium;chloride can be synthesized through the reaction of cycloheptylamine with hydrochloric acid. The process involves the following steps:

Cycloheptylamine Synthesis: Cycloheptylamine is prepared by the hydrogenation of cycloheptanone in the presence of ammonia and a suitable catalyst such as Raney nickel.

Formation of this compound: Cycloheptylamine is then reacted with hydrochloric acid to form this compound. The reaction is typically carried out in an aqueous medium at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale hydrogenation reactors for the synthesis of cycloheptylamine, followed by the addition of hydrochloric acid in a controlled environment to ensure the purity and yield of the final product. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Cycloheptylazanium;chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

Oxidation Reactions: The cycloheptyl group can be oxidized to form cycloheptanone or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form cycloheptylamine or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with reagents like sodium hydroxide or potassium cyanide.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, usually in acidic or neutral conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.

Major Products

Substitution: Cycloheptyl alcohol, cycloheptyl cyanide.

Oxidation: Cycloheptanone, cycloheptanol.

Reduction: Cycloheptylamine.

Scientific Research Applications

Cycloheptylazanium;chloride has several applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: Employed in the study of ion transport and membrane permeability due to its ionic nature.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cycloheptylazanium;chloride involves its ability to interact with biological membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. It also interacts with various enzymes and receptors, affecting their activity and function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azanium Chlorides

Key Findings:

Ring Size Impact: Cyclohexylamine hydrochloride (6-membered ring) exhibits higher aqueous solubility than Cycloheptylazanium chloride (7-membered ring) due to reduced steric effects .

Substituent Effects: Bulky groups (e.g., diphenyl in Entry 2.2) decrease solubility but enhance binding to hydrophobic targets .

Industrial Relevance: Long-chain azanium chlorides (Entries 2.3–2.4) are prioritized for surfactant applications, while smaller cycloalkyl variants are used in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.